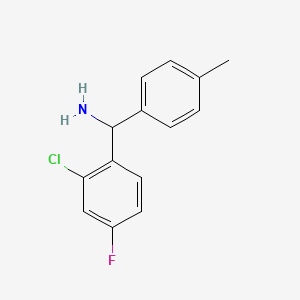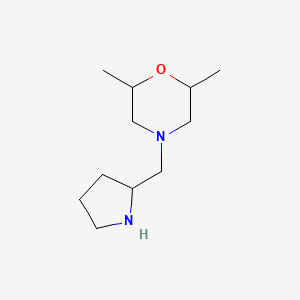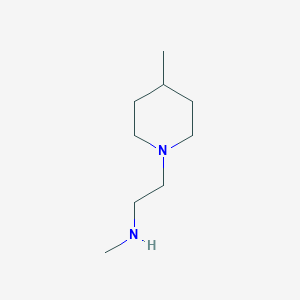![molecular formula C15H14N2 B1420171 [(2-Phenylindolizin-3-yl)methyl]amine CAS No. 1177280-83-9](/img/structure/B1420171.png)
[(2-Phenylindolizin-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Phenylindolizin-3-yl)methyl]amine is an organic compound with the molecular formula C15H14N2 It belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylindolizin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyridine with an appropriate amine under acidic conditions to form the indolizine ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Phenylindolizin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Reduced amine derivatives
Substitution: Substituted indolizine derivatives
Wissenschaftliche Forschungsanwendungen
[(2-Phenylindolizin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(2-Phenylindolizin-3-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indolizine ring system. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Indolizine: The parent compound of [(2-Phenylindolizin-3-yl)methyl]amine, lacking the phenyl and methanamine substituents.
2-Phenylindole: A compound with a similar structure but lacking the fused pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methanamine groups enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1177280-83-9 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(2-phenylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-17(13)15/h1-10H,11,16H2 |
InChI-Schlüssel |
OPRUNGNWMGEKFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


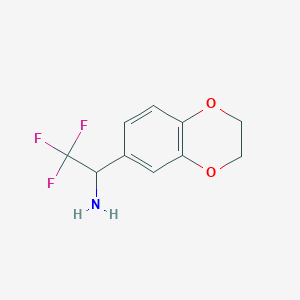
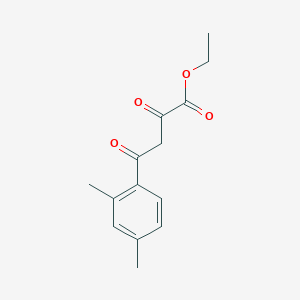
![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)

![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)
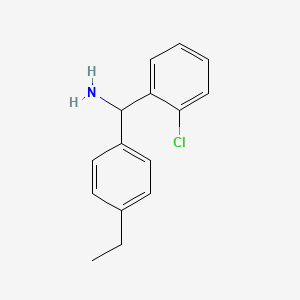
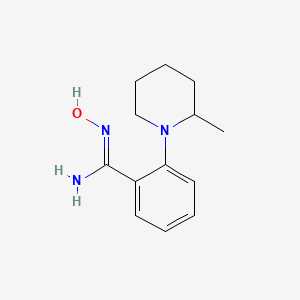
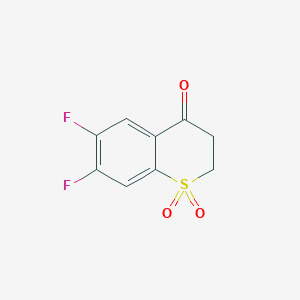
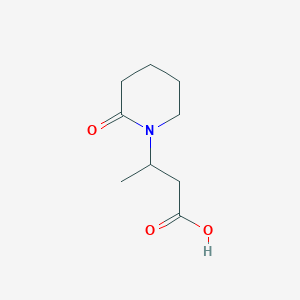

amine](/img/structure/B1420106.png)
